Home > Products > Screening Compounds P133249 > 2-methyl-N-[3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
2-methyl-N-[3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide -

2-methyl-N-[3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Catalog Number: EVT-4937500
CAS Number:
Molecular Formula: C23H25N5O3S
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the 1,2,4-triazole core: This can be achieved by reacting a hydrazide with an isothiocyanate followed by cyclization in basic conditions. []
  • Alkylation of the thiol group: The 1,2,4-triazole-3-thiol can be reacted with 2-chloro-N-(4-morpholinyl)acetamide in the presence of a base to introduce the morpholinoacetylthio moiety. []
Mechanism of Action
  • Enzyme inhibition: The compound might inhibit key enzymes involved in various cellular processes. For instance, it could target enzymes like urease, acetylcholine esterase, or α-glucosidase. []
  • Receptor antagonism: The compound may act as an antagonist for specific receptors involved in disease pathways. An example could be antagonism of the CCR5 receptor, as seen with other 1,2,4-triazole derivatives. []
Applications
  • Antimicrobial research: 1,2,4-triazoles have shown promising activity against bacteria and fungi. The target compound could be investigated for its antimicrobial activity and compared with existing agents. []
  • Anti-inflammatory research: Compounds with 1,2,4-triazole moieties have demonstrated anti-inflammatory properties. The target compound could be evaluated in relevant models of inflammation to explore its therapeutic potential. []
  • Anti-cancer research: Several 1,2,4-triazole derivatives have exhibited anti-cancer activity against various cancer cell lines. The target compound could be screened for its cytotoxic activity and its mechanism of action could be further investigated. []
  • Enzyme inhibition studies: The target compound could be evaluated as an inhibitor for various enzymes such as acetylcholinesterase, α-glucosidase, urease, and others. Its potential as a lead compound for drug development targeting these enzymes could be further explored. []

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is an active pharmaceutical ingredient (API) studied for its metabolic pathway. Research using liquid chromatography and mass spectrometry revealed its primary metabolite to be a methyl derivative formed through N-methylation via N-methyltransferase.

Relevance: Both this compound and 2-methyl-N-[3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide share a core structure consisting of a 1,2,4-triazole ring substituted at the 3-position with a thioacetic acid moiety. Furthermore, both compounds feature a morpholine ring linked to the thioacetic acid through an amide bond. These shared structural elements suggest potential similarities in their chemical and biological properties.

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Compound Description: This compound, also known as T0510.3657 or T0, acts as an agonist for the GPR17 receptor. Research investigated its potential as a glioblastoma therapy when combined with either (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) or temozolomide (TMZ). Results indicate a synergistic cytotoxic effect when T0 is combined with THTMP, particularly in inhibiting cell proliferation, migration, invasion, and colony formation in glioblastoma cells. This combination also promoted apoptosis by increasing intracellular calcium levels, reactive oxygen species, and affecting mitochondrial membrane permeability.

Relevance: Both 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0) and 2-methyl-N-[3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide share a fundamental structural motif: a 1,2,4-triazole ring substituted at the 3-position with a thioacetic acid moiety. Although the substitutions on the triazole ring and the amide-linked groups differ, this shared core structure highlights their connection within the broader class of 1,2,4-triazole-based compounds.

Relevance: While this compound differs significantly in overall structure from 2-methyl-N-[3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide, both are categorized as allosteric antagonists targeting specific receptors. This shared mechanism of action, despite structural differences, demonstrates the diverse applications of heterocyclic compounds in pharmaceutical research.

Properties

Product Name

2-methyl-N-[3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

IUPAC Name

2-methyl-N-[3-[4-methyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C23H25N5O3S/c1-16-6-3-4-9-19(16)22(30)24-18-8-5-7-17(14-18)21-25-26-23(27(21)2)32-15-20(29)28-10-12-31-13-11-28/h3-9,14H,10-13,15H2,1-2H3,(H,24,30)

InChI Key

INLDAHHCLDIPKM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)N4CCOCC4

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.